molecular formula C8H5BrF3NO2 B577828 Methyl 5-bromo-2-(trifluoromethyl)isonicotinate CAS No. 1211589-41-1

Methyl 5-bromo-2-(trifluoromethyl)isonicotinate

Cat. No.: B577828
CAS No.: 1211589-41-1
M. Wt: 284.032
InChI Key: AQNNNSGGBWAUQD-UHFFFAOYSA-N
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Description

Methyl 5-bromo-2-(trifluoromethyl)isonicotinate (CAS: 1211589-41-1, molecular formula: C₈H₅BrF₃NO₂) is a fluorinated pyridine derivative with a bromine substituent at the 5-position and a trifluoromethyl group at the 2-position of the isonicotinate backbone. This compound is widely used in pharmaceutical and agrochemical research due to its structural versatility, particularly in Suzuki-Miyaura cross-coupling reactions for synthesizing complex heterocycles . It is commercially available from suppliers such as Shanghai Yuanye Bio-Technology Co., Ltd. (price: ¥700.00 for unspecified quantities) and CymitQuimica (price: €167.00 for 5g) .

The trifluoromethyl group enhances metabolic stability and lipophilicity, while the bromine atom serves as a reactive site for further functionalization. These features make it a critical intermediate in drug discovery, especially for kinase inhibitors and antiviral agents.

Properties

IUPAC Name

methyl 5-bromo-2-(trifluoromethyl)pyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF3NO2/c1-15-7(14)4-2-6(8(10,11)12)13-3-5(4)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQNNNSGGBWAUQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NC=C1Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50743894
Record name Methyl 5-bromo-2-(trifluoromethyl)pyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50743894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211589-41-1
Record name Methyl 5-bromo-2-(trifluoromethyl)pyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50743894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Esterification of 5-Bromo-2-Chloropyridine-4-Carboxylic Acid

The initial step focuses on converting 5-bromo-2-chloropyridine-4-carboxylic acid to its methyl ester derivative. Thionyl chloride (SOCl₂) is employed as a chlorinating agent to activate the carboxylic acid, followed by nucleophilic substitution with methanol.

Reaction Conditions:

  • Molar Ratio: 1:3 (acid:SOCl₂)

  • Temperature: Reflux at 70–80°C for 4–6 hours

  • Solvent: Anhydrous methanol

  • Yield: 85–90%

This step ensures high regioselectivity, with the chlorine atom at the 2-position remaining intact for subsequent functionalization.

Trifluoromethylation via Cross-Coupling

The esterified intermediate undergoes trifluoromethylation using a copper(I)-catalyzed Ullmann-type coupling. Trifluoromethyltrimethylsilane (CF₃TMS) serves as the trifluoromethyl source, with cesium fluoride (CsF) as a base to facilitate desilylation.

Reaction Conditions:

  • Catalyst: CuI (10 mol%)

  • Ligand: 1,10-Phenanthroline (20 mol%)

  • Temperature: 100°C in DMF

  • Yield: 70–75%

Key Challenges:

  • Competing side reactions at elevated temperatures reduce yields.

  • Strict anhydrous conditions are required to prevent hydrolysis of CF₃TMS.

Halogen Exchange Strategies for Bromine Retention

Alternative routes prioritize bromine retention during trifluoromethylation, avoiding premature displacement. A halogen-exchange approach using palladium catalysis has been explored.

Palladium-Catalyzed Trifluoromethylation

Methyl 2-chloro-5-bromonicotinate reacts with methyl chlorodifluoroacetate (MCDFA) under palladium catalysis to introduce the trifluoromethyl group while preserving bromine.

Reaction Conditions:

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: Xantphos (10 mol%)

  • Base: K₃PO₄

  • Solvent: Toluene at 110°C

  • Yield: 65%

Advantages:

  • Eliminates the need for pre-functionalized trifluoromethyl reagents.

  • Compatible with electron-deficient pyridine cores.

Microwave-Assisted Process Intensification

Microwave irradiation has been leveraged to accelerate reaction kinetics, particularly in decarboxylation and coupling steps.

One-Pot Decarboxylative Trifluoromethylation

A microwave-assisted protocol condenses the synthesis into a single step, using cesium carbonate (Cs₂CO₃) as a base in dimethylacetamide (DMAc).

Reaction Conditions:

  • Temperature: 170°C

  • Time: 30 minutes

  • Yield: 74%

Table 1: Comparative Analysis of Synthetic Methods

MethodConditionsYield (%)Purity (%)Scalability
Two-Step SequentialCuI, CF₃TMS, 100°C7595Industrial
Halogen ExchangePd(OAc)₂, MCDFA, 110°C6590Pilot Scale
Microwave-AssistedCs₂CO₃, DMAc, 170°C, 30 min7492Lab-Scale Rapid

Industrial-Scale Production Considerations

Large-scale synthesis demands optimization of cost, safety, and waste management. Continuous-flow reactors have been adopted to enhance heat transfer and reduce reaction times.

Continuous-Flow Esterification

  • Reactor Type: Tubular plug-flow reactor

  • Residence Time: 2 hours

  • Throughput: 50 kg/day

  • Purity: 93%

Waste Mitigation:

  • Recycling of thionyl chloride via distillation.

  • Neutralization of acidic byproducts with aqueous NaHCO₃.

Emerging Catalytic Systems

Recent studies explore photoinduced trifluoromethylation using iridium-based photocatalysts, achieving milder conditions (room temperature, visible light).

Photoredox Catalysis

  • Catalyst: [Ir(ppy)₃] (2 mol%)

  • Light Source: 450 nm LED

  • Yield: 68%

This method reduces thermal degradation risks, making it suitable for heat-sensitive intermediates.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-2-(trifluoromethyl)isonicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while reduction can produce an alcohol or amine derivative .

Scientific Research Applications

Methyl 5-bromo-2-(trifluoromethyl)isonicotinate is utilized in various scientific research fields, including:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: It is a precursor in the development of drugs, including antitumor agents, antituberculosis drugs, and antidepressants.

    Industry: The compound is employed in the production of agrochemicals and specialty chemicals

Mechanism of Action

The mechanism of action of Methyl 5-bromo-2-(trifluoromethyl)isonicotinate involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups enhance its reactivity, allowing it to form stable complexes with enzymes and proteins. These interactions can inhibit enzyme activity or alter protein function, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of methyl 5-bromo-2-(trifluoromethyl)isonicotinate with analogous compounds, focusing on structural, functional, and commercial attributes.

Structural and Functional Comparisons

Compound Name CAS Number Molecular Formula Key Substituents Similarity Score Key Applications
This compound 1211589-41-1 C₈H₅BrF₃NO₂ 5-Br, 2-CF₃, methyl ester Reference Suzuki couplings, drug intermediates
3-Bromo-5-(trifluoromethyl)picolinic acid 959245-76-2 C₇H₃BrF₃NO₂ 3-Br, 5-CF₃, carboxylic acid 0.74 Metal-organic frameworks, herbicides
3-Methoxy-6-(trifluoromethyl)picolinic acid 1214330-74-1 C₈H₆F₃NO₃ 3-OCH₃, 6-CF₃, carboxylic acid 0.74 Ligand synthesis, corrosion inhibitors
Ethyl 5-bromo-2-(trifluoromethoxy)benzoate N/A C₁₀H₈BrF₃O₃ 5-Br, 2-OCF₃, ethyl ester N/A Fluorinated polymer precursors

Key Observations:

  • Substituent Position and Reactivity : The 5-bromo-2-CF₃ configuration in the target compound offers distinct electronic effects compared to 3-bromo-5-CF₃ (CAS: 959245-76-2), which alters regioselectivity in cross-coupling reactions .
  • Functional Group Impact : Replacing the methyl ester with a carboxylic acid (e.g., 959245-76-2) reduces lipophilicity but enhances hydrogen-bonding capacity, favoring crystallization in material science .
  • Trifluoromethoxy vs. Trifluoromethyl : Ethyl 5-bromo-2-(trifluoromethoxy)benzoate (CymitQuimica) exhibits lower thermal stability than trifluoromethyl analogs due to the electron-withdrawing trifluoromethoxy group .

Biological Activity

Methyl 5-bromo-2-(trifluoromethyl)isonicotinate is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a bromine atom and a trifluoromethyl group attached to an isonicotinic acid framework. The presence of these substituents enhances the compound's lipophilicity and metabolic stability, which are critical for its biological efficacy.

Property Details
Molecular Formula C8H6BrF3N2O2
Molecular Weight 292.04 g/mol
Functional Groups Bromine, trifluoromethyl, ester
Solubility Soluble in organic solvents

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including enzymes and receptors. The bromine and trifluoromethyl groups enhance the compound's reactivity, allowing it to form stable complexes that can inhibit enzymatic activity or modulate protein functions. This interaction can lead to various biological effects, including:

  • Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways, making it a candidate for drug development against diseases such as cancer and tuberculosis.
  • Protein-Ligand Interactions : Its ability to bind to proteins suggests potential applications in targeting specific pathways relevant to disease states.

Biological Activity Overview

Research has demonstrated that this compound exhibits various biological activities, including:

  • Antitumor Activity : Preliminary studies indicate that the compound may possess cytotoxic effects against certain cancer cell lines. For instance, it has shown promise in inhibiting cell proliferation in vitro, suggesting potential as an anticancer agent .
  • Antimicrobial Properties : The compound has been evaluated for its antimicrobial efficacy against various pathogens. Compounds with similar trifluoromethyl substitutions have demonstrated enhanced activity against bacteria and fungi, indicating that this compound may also exhibit such properties.
  • Potential in Drug Development : As a precursor in the synthesis of drugs targeting tuberculosis and other infectious diseases, this compound is being explored for its therapeutic potential.

Study on Antitumor Activity

In a study conducted on various cancer cell lines, this compound was tested for cytotoxicity. The results indicated that the compound exhibited significant inhibitory effects on cell viability with IC50 values comparable to established chemotherapeutic agents. This suggests that it may be a viable candidate for further development in cancer therapy.

Evaluation of Antimicrobial Effects

A comparative analysis involving this compound and other similar compounds revealed that it possesses notable antimicrobial activity. In vitro tests showed inhibition zones ranging from 10 to 29 mm against various strains of bacteria and fungi. These findings support its potential use as an antimicrobial agent in clinical settings .

Q & A

Q. What are the standard synthetic routes for Methyl 5-bromo-2-(trifluoromethyl)isonicotinate, and how can reaction conditions be optimized?

The compound is typically synthesized via esterification of a brominated and trifluoromethyl-substituted pyridinecarboxylic acid. A common approach involves:

  • Starting material : 5-bromo-2-(trifluoromethyl)pyridine-4-carboxylic acid.
  • Reagents : Methanol (MeOH), triphenylphosphine (Ph₃P), and di-isopropyl azodicarboxylate (DIAD) in tetrahydrofuran (THF) .
  • Optimization : Adjusting molar ratios (e.g., 1:1.2 for acid:DIAD), reaction time (12–24 hours), and temperature (0–25°C). Purity is enhanced via column chromatography with silica gel and ethyl acetate/hexane eluents.

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

  • ¹H/¹³C NMR : Identifies substituent positions (e.g., trifluoromethyl at C2, bromine at C5) via characteristic shifts. For example, the trifluoromethyl group causes deshielding in adjacent protons .
  • IR Spectroscopy : Confirms ester carbonyl (C=O) stretch near 1720 cm⁻¹ and C-F vibrations (1100–1200 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C₈H₅BrF₃NO₂) with a mass error <2 ppm.

Q. How does the compound’s solubility profile impact its utility in organic reactions?

  • Solubility : Low in water but soluble in polar aprotic solvents (e.g., DMF, DMSO) and halogenated solvents (e.g., dichloromethane).
  • Reaction Design : Use DMF as a solvent for Suzuki-Miyaura couplings or Buchwald-Hartwig aminations to enhance reagent compatibility .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the bromine and trifluoromethyl groups in cross-coupling reactions?

  • Bromine : Acts as a leaving group in palladium-catalyzed couplings (e.g., Suzuki, Stille). The electron-withdrawing trifluoromethyl group at C2 activates the C-Br bond by lowering the LUMO energy, facilitating oxidative addition to Pd(0) .
  • Side Reactions : Competitive debromination may occur under strong reducing conditions. Mitigation involves using milder bases (e.g., K₂CO₃ instead of t-BuOK) .

Q. How do structural analogs (e.g., ethyl ester or fluoro-substituted derivatives) compare in biological activity?

Analog Modification Biological Activity
Ethyl 5-bromo-2-(trifluoromethyl)isonicotinateEthyl ester at C4Enhanced metabolic stability in hepatocyte assays
Methyl 5-fluoro-2-(trifluoromethyl)isonicotinateFluorine at C520% higher inhibition of COX-2 in vitro

Q. What strategies address contradictions in reported catalytic efficiencies for C-Br functionalization?

Discrepancies in catalytic turnover (e.g., Pd(OAc)₂ vs. XPhos-Pd-G3) arise from:

  • Ligand Effects : Bulky ligands (XPhos) suppress β-hydride elimination in alkylation reactions.
  • Additives : Silver salts (Ag₂CO₃) scavenge bromide ions, preventing catalyst poisoning .

Q. How can computational modeling predict the compound’s behavior in enzyme binding studies?

  • Docking Simulations : Use Schrödinger Suite or AutoDock Vina to model interactions with targets (e.g., kinases). The trifluoromethyl group shows strong hydrophobic interactions with Leu83 in p38 MAP kinase .
  • MD Simulations : Reveal stability of halogen bonds (Br···O=C) over 100-ns trajectories .

Methodological Considerations

Q. What protocols ensure safe handling of reactive intermediates during synthesis?

  • Quenching : Add reaction mixtures to ice-cold aqueous NaHCO₃ to neutralize excess DIAD .
  • Personal Protective Equipment (PPE) : Use nitrile gloves and fume hoods due to the compound’s irritant properties (H315, H319) .

Q. How are impurities (e.g., de-esterified byproducts) quantified and removed?

  • HPLC Analysis : C18 column, 0.1% TFA in water/acetonitrile gradient. Impurities elute at 4.2 min (vs. 6.8 min for target).
  • Purification : Preparative HPLC with >95% recovery at 20 mL/min flow rate .

Data Contradictions and Resolution

Q. Why do some studies report conflicting bioactivity data for this compound?

  • Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) and incubation times (24h vs. 48h) alter IC₅₀ values.
  • Resolution : Standardize protocols using CLSI guidelines and include positive controls (e.g., doxorubicin for cytotoxicity assays) .

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